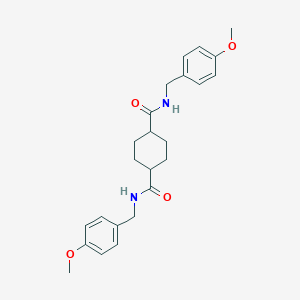![molecular formula C17H18ClN3O2 B269048 N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B269048.png)
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively in recent years due to its potential as a cancer therapy. MLN4924 has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), leading to the accumulation of NEDD8-conjugated proteins and subsequent cell death in cancer cells. In
Wirkmechanismus
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide inhibits the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins. This accumulation of NEDD8-conjugated proteins leads to the activation of the cullin-RING E3 ubiquitin ligase complex, which targets proteins for degradation by the proteasome. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of NAE, N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to induce DNA damage and inhibit DNA repair mechanisms. N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide in lab experiments is its specificity for NAE, which allows for the study of the effects of NEDD8-conjugated protein accumulation on cancer cell growth and survival. However, one limitation of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, as it has been shown to enhance the efficacy of other cancer therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, as this could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and less toxic NAE inhibitors is an area of ongoing research.
Synthesemethoden
The synthesis of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide involves several steps, including the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinoyl chloride, which is then reacted with 4-aminophenylacetic acid to form N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide. The final product is purified using chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential cancer therapy. N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
Produktname |
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide |
|---|---|
Molekularformel |
C17H18ClN3O2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-13-7-9-15(10-8-13)21-17(23)20-14-5-3-12(18)4-6-14/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
UYHNMXVPYOINEZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B268965.png)
![N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide](/img/structure/B268967.png)
![N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide](/img/structure/B268971.png)
![2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268972.png)
![2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B268974.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B268975.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268981.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B268982.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B268983.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)butanamide](/img/structure/B268984.png)
![4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268986.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268987.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268988.png)